

Application Notes and Protocols: *cis*-1,2-Diaminocyclohexane in Asymmetric Transfer Hydrogenation

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Compound of Interest

Compound Name: *cis*-1,2-Diaminocyclohexane

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Introduction

Asymmetric transfer hydrogenation (ATH) is a powerful and widely utilized method for the enantioselective synthesis of chiral alcohols, amines, and other reduced compounds, which are crucial building blocks in the pharmaceutical industry. The efficiency and selectivity of this reaction are heavily reliant on the design of the chiral ligand coordinated to the metal center, typically ruthenium, rhodium, or iridium. While derivatives of *trans*-1,2-diaminocyclohexane (DACH) have been extensively studied and successfully applied as ligands in ATH, the corresponding *cis*-isomer has been notably underrepresented in the literature.^{[1][2]}

This document provides a detailed overview of the use of ***cis*-1,2-diaminocyclohexane**-based ligands in asymmetric transfer hydrogenation. It includes application notes summarizing the current state of research, detailed experimental protocols for ligand synthesis and catalysis, and quantitative data from reported studies. The information presented is intended to serve as a valuable resource for researchers interested in exploring the potential of this less-common chiral scaffold.

Application Notes

The use of chiral ligands derived from a conformationally locked **cis-1,2-diaminocyclohexane** scaffold has been explored in asymmetric transfer hydrogenation.[1][2] These studies have shown that while the generation of active catalysts is possible, their performance in terms of enantioselectivity and broad applicability is, to date, more limited compared to their extensively studied trans-counterparts.

In one key study, a library of chemically diverse secondary diamine ligands based on an axially chiral, conformationally locked cis-1,2-diamine scaffold was synthesized and evaluated.[1] The investigation revealed that only a subset of these ligands catalyzed the asymmetric transfer hydrogenation of acetophenone, and a single example provided a moderate enantioselectivity. [1] This suggests that the stereoelectronic properties of the cis-DACH backbone present unique challenges and opportunities for ligand design in ATH.

The general approach involves the in situ formation of a ruthenium catalyst from a suitable precursor, such as $[\text{RuCl}_2(\text{p-cymene})]_2$, and the chiral cis-diaminocyclohexane-derived ligand. The reaction is typically carried out in an isopropanol/water mixture with a base, where isopropanol serves as the hydrogen source.

While the reported enantiomeric excesses for cis-DACH based ligands in ATH are not yet competitive with state-of-the-art trans-DACH systems, the exploration of this scaffold remains an active area of research. Further optimization of the ligand structure, including the steric and electronic nature of the substituents on the diamine, may lead to the development of highly effective catalysts.

Key Experimental Protocols

Protocol 1: Synthesis of a Conformationally Locked cis-1,2-Diaminocyclohexane-Based Ligand

This protocol is adapted from the synthesis of a library of secondary diamine ligands based on a conformationally locked cis-1,2-diamine scaffold.[1]

Materials:

- Optically pure conformationally locked **cis-1,2-diaminocyclohexane** scaffold
- Aldehyde or ketone (2.2 equivalents)

- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (3.0 equivalents)
- 1,2-Dichloroethane (DCE)
- Acetic acid (catalytic amount)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of the optically pure primary cis-diaminocyclohexane scaffold (1 equivalent) in 1,2-dichloroethane, add the desired aldehyde or ketone (2.2 equivalents) and a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1 hour.
- Add sodium triacetoxyborohydride (3.0 equivalents) portionwise over 15 minutes.
- Continue stirring the reaction mixture at room temperature for 16 hours.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired secondary diamine ligand.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using an in situ generated ruthenium catalyst with a **cis-1,2-diaminocyclohexane**-based ligand.^[1]

Materials:

- $[\text{RuCl}_2(\text{p-cymene})]_2$
- Chiral **cis-1,2-diaminocyclohexane**-derived ligand
- Acetophenone
- Isopropanol (i-PrOH)
- Deionized water
- Potassium hydroxide (KOH)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- In a Schlenk tube under an inert atmosphere, prepare a 0.01 M solution of the chiral ligand in isopropanol.
- In a separate Schlenk tube, prepare a 0.005 M solution of $[\text{RuCl}_2(\text{p-cymene})]_2$ in isopropanol.
- To a third Schlenk tube, add the ligand solution (0.012 mmol, 1.2 mL) and the $[\text{RuCl}_2(\text{p-cymene})]_2$ solution (0.005 mmol, 1.0 mL).
- Stir the resulting mixture at room temperature for 20 minutes to allow for catalyst pre-formation.
- In a separate vial, prepare a 0.1 M solution of KOH in deionized water.
- To the pre-formed catalyst solution, add acetophenone (1.0 mmol), isopropanol (3.8 mL), and the aqueous KOH solution (0.1 mmol, 1.0 mL).

- Stir the reaction mixture at room temperature for the desired time (e.g., 24 hours).
- Monitor the reaction progress and determine the conversion and enantiomeric excess using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Quantitative Data

The following tables summarize the quantitative data obtained from the evaluation of a library of conformationally locked **cis-1,2-diaminocyclohexane**-based ligands in the asymmetric transfer hydrogenation of acetophenone.^[1]

Table 1: Ligand Structures and Performance in the ATH of Acetophenone

Ligand ID	R Group on Diamine	Conversion (%)	Enantiomeric Excess (ee, %)
L1	Benzyl	15	5
L2	4-Methoxybenzyl	20	8
L3	2-Naphthylmethyl	35	15
L4	1-Naphthylmethyl	5	2
L5	2-Picolyl	60	30
L6	3-Picolyl	45	22
L7	4-Picolyl	55	28
L8	Furfuryl	25	12
L9	Thienylmethyl	30	18

Reaction conditions: Acetophenone (1.0 mmol), [RuCl₂(p-cymene)]₂ (0.005 mmol), Ligand (0.012 mmol), KOH (0.1 mmol), i-PrOH/H₂O (9:1, 5 mL), room temperature, 24 h.

Visualizations

Catalytic Cycle

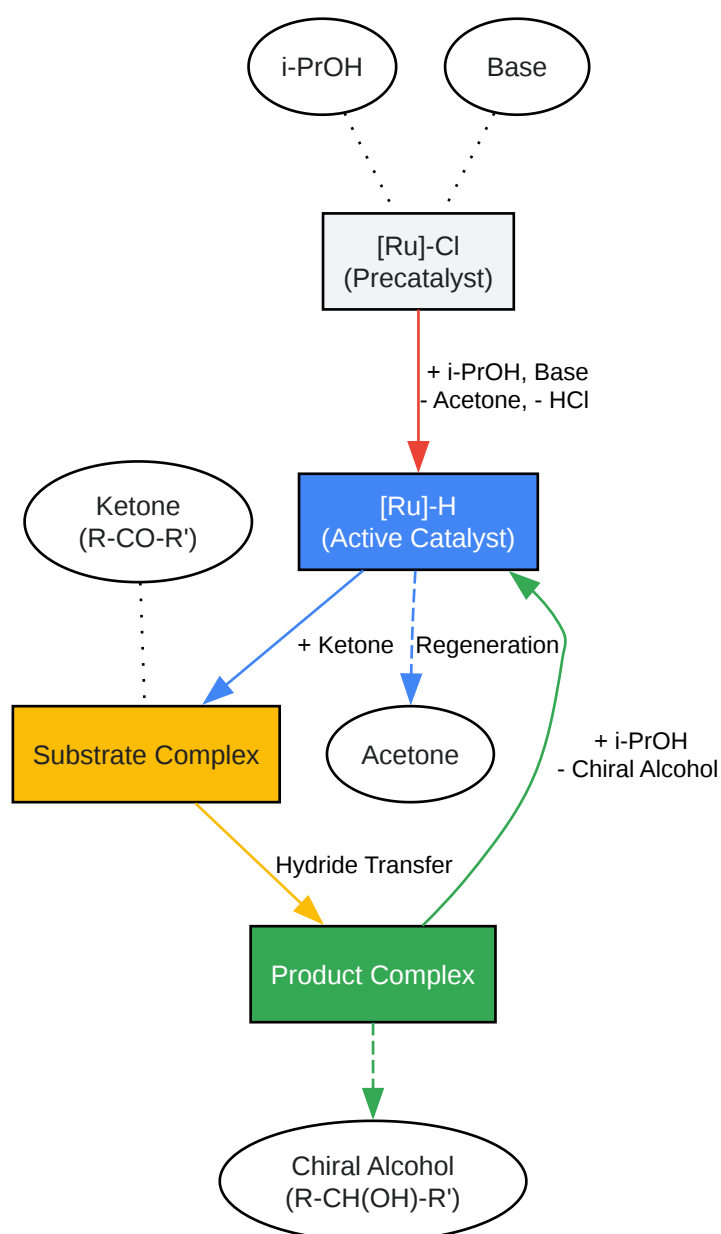


Figure 1: Proposed Catalytic Cycle for Ru-Diamine Catalyzed ATH

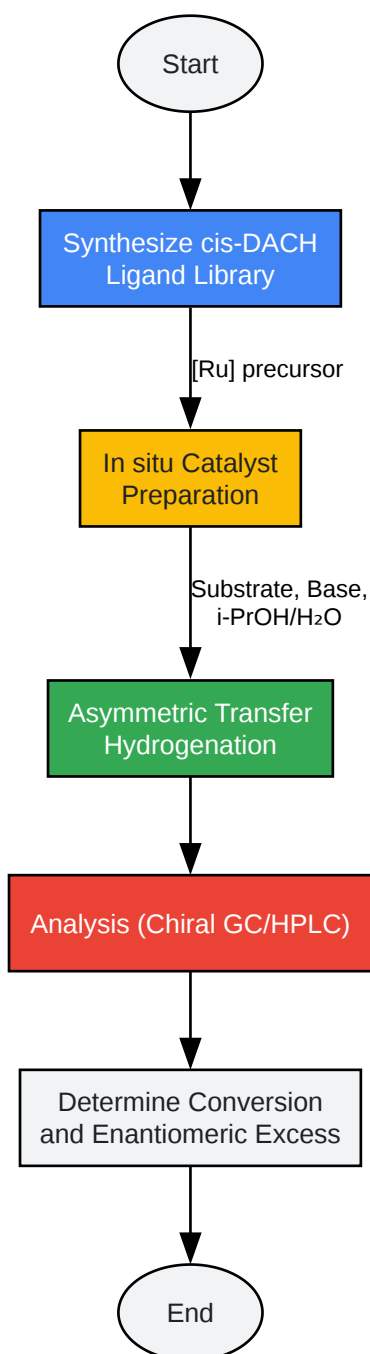


Figure 2: Workflow for Screening cis-DACH Ligands in ATH

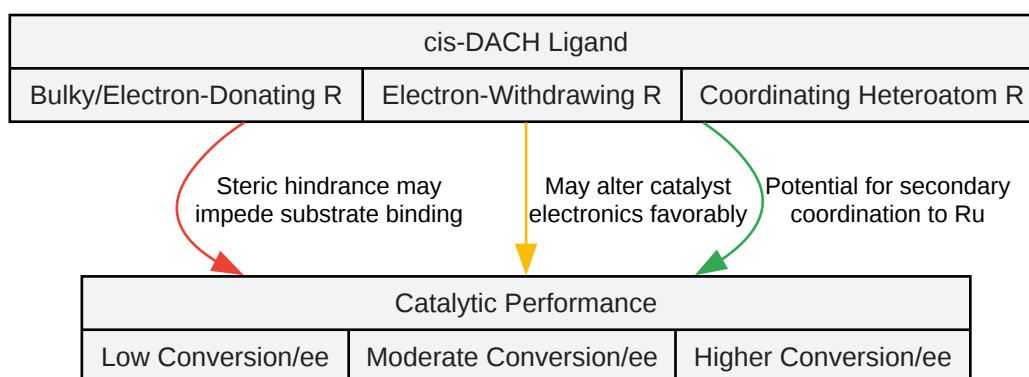


Figure 3: Ligand Structure vs. Catalytic Performance

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